1-phenyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline backbone with phenyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through a multi-step process. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl(thiophene-2-yl)carboxylates . The reaction conditions typically include the use of a base such as sodium ethoxide in an ethanol solvent, followed by heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of quinoline-2,5-dione derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as probes in biochemical assays. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the quinoline backbone .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Tri(thiophen-2-yl)butane-1,4-dione: Similar in structure but with additional thiophene rings.
1-Phenyl-4H-phosphinin-4-one 1-oxide: Contains a phosphinine ring instead of a quinoline backbone.
Indole derivatives: Share some structural similarities and have diverse biological applications.
Uniqueness
1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a quinoline backbone with phenyl and thiophene substituents. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in coordination chemistry, organic electronics, and medicinal chemistry.
Properties
Molecular Formula |
C19H17NO2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H17NO2S/c21-16-9-4-8-15-19(16)14(17-10-5-11-23-17)12-18(22)20(15)13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2 |
InChI Key |
VFERVKGVFNIHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
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